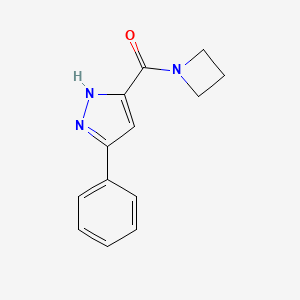
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea, also known as PTU, is a chemical compound that has been widely studied for its potential use in scientific research. PTU is a small molecule that is able to penetrate cell membranes, making it a valuable tool for studying cellular processes.
作用机制
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea inhibits IRE1 by binding to its kinase domain, preventing its activation and subsequent downstream signaling. This inhibition leads to the accumulation of misfolded proteins in the ER, which triggers the UPR pathway. The UPR pathway is a cellular response to ER stress that aims to restore ER homeostasis by increasing protein folding capacity and decreasing protein synthesis.
Biochemical and Physiological Effects
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been shown to induce ER stress and activate the UPR pathway in a variety of cell types, including cancer cells. 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been shown to have anti-proliferative effects on cancer cells, possibly due to its ability to induce ER stress and activate apoptosis. Additionally, 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
实验室实验的优点和局限性
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a small molecule that is able to penetrate cell membranes, making it a valuable tool for studying cellular processes. However, 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has some limitations for lab experiments. 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is not specific to IRE1 and can also inhibit other kinases, which may lead to off-target effects. Additionally, 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea. One area of interest is the development of more specific inhibitors of IRE1 that do not have off-target effects. Another area of interest is the study of the anti-proliferative effects of 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea on cancer cells, with the goal of developing 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea-based therapies for cancer. Additionally, further investigation into the anti-inflammatory effects of 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea could lead to the development of novel treatments for inflammatory diseases.
合成方法
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can be synthesized through a multi-step process involving the reaction of 1-(pyridin-3-ylmethyl)pyrrolidin-2-one with 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with urea to yield 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea.
科学研究应用
1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been used in a variety of scientific research applications, including as a tool for studying the function of the endoplasmic reticulum (ER) and the unfolded protein response (UPR). 1-(Pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been shown to inhibit the activity of inositol-requiring enzyme 1 (IRE1), a key component of the UPR pathway. This inhibition leads to the accumulation of misfolded proteins in the ER, allowing researchers to study the cellular response to ER stress.
属性
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-12-13-5-4-10-18-11-13)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-2,4-6,8,10-11,16H,3,7,9,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAGXCQXDQIMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1-benzofuran-2-yl)ethyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7455249.png)


![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)
![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![7-Methyl-2-[(3-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455301.png)





![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)